4-Propan-2-ylpiperazine-1-carbothioamide
Description
4-Propan-2-ylpiperazine-1-carbothioamide is a piperazine derivative featuring an isopropyl (propan-2-yl) group at the 4-position of the piperazine ring and a carbothioamide (-C(=S)-NH₂) functional group. This compound belongs to a class of molecules where structural modifications at the piperazine core and substituent groups influence electronic properties, solubility, and biological activity. The carbothioamide group, with its sulfur atom, enhances hydrogen-bonding capabilities and may improve binding to metal ions or biological targets compared to carboxamides .
Properties
CAS No. |
473706-33-1 |
|---|---|
Molecular Formula |
C8H17N3S |
Molecular Weight |
187.31 g/mol |
IUPAC Name |
4-propan-2-ylpiperazine-1-carbothioamide |
InChI |
InChI=1S/C8H17N3S/c1-7(2)10-3-5-11(6-4-10)8(9)12/h7H,3-6H2,1-2H3,(H2,9,12) |
InChI Key |
BDLNMQMAJWWEMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=S)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
The piperazine ring’s substituents significantly alter physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Piperazine Carbothioamides
Key Observations:
- Electron-Donating vs. In contrast, the isopropyl group in the target compound is electron-neutral, favoring hydrophobic interactions.
- Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., 2-pyridinyl in ) enhance π-π stacking with biological targets, while aliphatic groups (e.g., isopropyl) improve membrane permeability.
- Hybrid Structures : Compounds like and combine heterocyclic carbonyl groups (oxolane, furan) with carbothioamide, balancing solubility and target affinity.
Carbothioamide vs. Carboxamide Derivatives
Replacing the carbothioamide (-C(=S)-NH₂) with a carboxamide (-C(=O)-NH₂) alters electronic properties and bioactivity:
Table 2: Thioamide vs. Amide Comparison
| Compound Class | Functional Group | Electronegativity | Hydrogen Bonding | Hardness (η)* | Biological Implications |
|---|---|---|---|---|---|
| Carbothioamide | -C(=S)-NH₂ | Lower (S < O) | Stronger S–H bonds | Lower η | Enhanced metal chelation; redox activity |
| Carboxamide | -C(=O)-NH₂ | Higher (O > S) | Moderate O–H bonds | Higher η | Better solubility; protease resistance |
*Hardness (η) is defined as (Ionization Potential – Electron Affinity)/2, reflecting reactivity .
- Thioamide Advantages : The sulfur atom in carbothioamides increases softness (lower η), making these compounds more reactive toward soft Lewis acids (e.g., Cu²⁺, Zn²⁺), which is advantageous in metalloenzyme inhibition .
- Carboxamide Stability : Carboxamides (e.g., N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide ) exhibit higher solubility in aqueous media due to stronger hydrogen bonding with water.
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